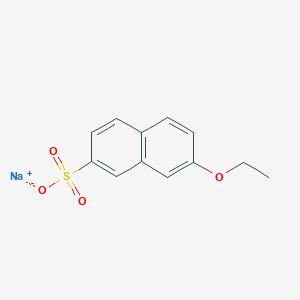
Sodium 7-ethoxynaphthalene-2-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 7-ethoxynaphthalene-2-sulfonate is an organic compound with the molecular formula C12H13NaO4S. It is a sodium salt derivative of naphthalene sulfonic acid, characterized by the presence of an ethoxy group at the 7th position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 7-ethoxynaphthalene-2-sulfonate typically involves the sulfonation of 7-ethoxynaphthalene. The process begins with the ethoxylation of naphthalene, followed by sulfonation using sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonate group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where naphthalene is first ethoxylated and then sulfonated. The reaction mixture is neutralized with sodium hydroxide to form the sodium salt. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: Sodium 7-ethoxynaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfinates, thiols, and various substituted naphthalene derivatives.
科学研究应用
Sodium 7-ethoxynaphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of sodium 7-ethoxynaphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can participate in various biochemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions. The ethoxy group can influence the compound’s reactivity and binding affinity to target molecules, making it a versatile reagent in chemical and biological studies.
相似化合物的比较
Sodium 7-ethoxynaphthalene-2-sulfonate can be compared with other similar compounds such as:
Sodium naphthalene-2-sulfonate: Lacks the ethoxy group, making it less versatile in certain reactions.
Sodium 7-methoxynaphthalene-2-sulfonate: Contains a methoxy group instead of an ethoxy group, which can alter its reactivity and applications.
Sodium 7-ethoxynaphthalene-1-sulfonate: The sulfonate group is at a different position, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications compared to its analogs.
属性
分子式 |
C12H11NaO4S |
|---|---|
分子量 |
274.27 g/mol |
IUPAC 名称 |
sodium;7-ethoxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C12H12O4S.Na/c1-2-16-11-5-3-9-4-6-12(17(13,14)15)8-10(9)7-11;/h3-8H,2H2,1H3,(H,13,14,15);/q;+1/p-1 |
InChI 键 |
OYZSUNZAHSNSJF-UHFFFAOYSA-M |
规范 SMILES |
CCOC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















